molecular formula C20H24N2O3 B2508746 N1-(5-hydroxy-3-phenylpentyl)-N2-(m-tolyl)oxalamide CAS No. 1795298-11-1

N1-(5-hydroxy-3-phenylpentyl)-N2-(m-tolyl)oxalamide

Cat. No. B2508746
M. Wt: 340.423
InChI Key: SDXAVPAHFGKLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-hydroxy-3-phenylpentyl)-N2-(m-tolyl)oxalamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first discovered in the mid-1990s and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Inhibition of Hydroxy Acid Oxidase 1 (HAO1)

A study focused on the inhibition of hydroxy acid oxidase 1 (HAO1) as a strategy to mitigate the accumulation of toxic oxalate in patients with primary hyperoxaluria 1 (PH1). Through DNA-Encoded Chemical Library (DECL) screening, potent HAO1 inhibitors were discovered, leading to compounds with improved potency and ADME/Pharmacokinetic properties. The research aimed at identifying non-acid-containing HAO1 inhibitors due to the poor permeability of carboxylic acid-containing compounds. This highlights the potential of oxalamide derivatives in therapeutic applications related to oxalate accumulation diseases (Lee et al., 2021).

Crystallization Behaviors of Poly(hydroxyalkanoate)s

Another study investigated the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s (PHAs) in the presence of oxalamide compounds. The study found that oxalamide compounds with specific configurations could significantly enhance the crystallization rate of PHAs, suggesting the utility of oxalamide derivatives in improving the material properties of biodegradable plastics and potential biomaterials (Xu et al., 2017).

Asymmetric Synthesis of Nitrogen Containing Compounds

Oxime ethers derived from oxalamide compounds have been utilized in the asymmetric synthesis of a range of nitrogen-containing compounds. This includes simple amines, aminoalcohols, alpha- and beta-amino acids, and various heterocyclic building blocks of natural products. The versatility of oxalamide derivatives in facilitating asymmetric synthesis demonstrates their importance in organic chemistry and drug development (Moody, 2004).

Metal-Organic Frameworks and Luminescent Properties

Research on lanthanide-based metal-organic frameworks (Ln-MOFs) synthesized with oxalamide and other ligands has shown that these compounds exhibit high chemical and thermal stability. Moreover, certain Ln-MOFs demonstrate bright luminescence and magnetic properties, suggesting potential applications in sensors, data storage, and luminescent materials (Luo et al., 2018).

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-6-5-9-18(14-15)22-20(25)19(24)21-12-10-17(11-13-23)16-7-3-2-4-8-16/h2-9,14,17,23H,10-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXAVPAHFGKLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-hydroxy-3-phenylpentyl)-N2-(m-tolyl)oxalamide

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